REACTION_CXSMILES
|
F[P:2](F)([C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])([C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])[C:3]([F:9])([F:8])[C:4]([F:7])([F:6])[F:5].[BH4-].[Na+]>>[F:9][C:3]([P:2]([C:10]([F:15])([F:16])[C:11]([F:12])([F:13])[F:14])[C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])([F:8])[C:4]([F:7])([F:6])[F:5] |f:1.2|
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
FP(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
41.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
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Type
|
CUSTOM
|
Details
|
with vigorous stirring for 3 hours in a glass flask at a bath temperature of about 110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was subsequently distilled under reduced pressure (2 kPa), and two fractions of the product
|
Type
|
CUSTOM
|
Details
|
were collected in cold traps at a temperature of −78° C. and −195° C. respectively
|
Type
|
CUSTOM
|
Details
|
For further purification
|
Type
|
DISTILLATION
|
Details
|
the combined products from both traps were distilled under atmospheric pressure under an inert-gas atmosphere, with the fraction in the boiling range 85–87° C.
|
Type
|
CUSTOM
|
Details
|
being collected
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 194 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |